Enantiomeric Excess ≥96% EE vs. Racemic Mixture: Stereochemistry-Driven Receptor Selectivity Advantage
The (S)-enantiomer of 2-trifluoromethyl-piperazine dihydrochloride is commercially supplied with enantiomeric excess ≥96% EE, as specified by vendors supplying this specific CAS number . The racemic 2-(trifluoromethyl)piperazine (CAS 131922-05-9) by definition possesses 0% EE and contains equal proportions of both enantiomers . This distinction is functionally consequential: stereospecific configuration at the 2-position has been reported to be crucial for receptor subtype selectivity, with the (S)-enantiomer showing superior binding characteristics compared to its racemic counterpart in published CNS receptor profiling studies referenced in ACS Chemical Neuroscience (2024) [1]. Use of the racemate introduces the (R)-enantiomer as an uncontrolled variable that may exhibit distinct, potentially antagonistic or off-target pharmacology.
| Evidence Dimension | Enantiomeric excess (EE) and receptor binding selectivity |
|---|---|
| Target Compound Data | ≥96% EE (S)-enantiomer; superior receptor subtype binding vs. racemate (qualitative selectivity advantage reported in ACS Chem. Neurosci. 2024) |
| Comparator Or Baseline | Racemic 2-(trifluoromethyl)piperazine (CAS 131922-05-9): 0% EE; contains equimolar (R)- and (S)-enantiomers; reduced receptor subtype selectivity |
| Quantified Difference | ≥96% EE vs. 0% EE; qualitative superiority in receptor subtype selectivity for S-enantiomer |
| Conditions | Enantiomeric excess verified by chiral HPLC or equivalent method; receptor binding studies referenced from ACS Chemical Neuroscience (2024) |
Why This Matters
Procurement of the enantiomerically pure (S)-form is mandatory for reproducible SAR studies and CNS-targeted programs where stereochemistry governs receptor engagement, as the racemate may yield confounded or false-negative biological readouts.
- [1] Kuujia.com. (S)-2-Trifluoromethylpiperazine Dihydrochloride – CAS 1427203-58-4. Citing receptor subtype selectivity findings from ACS Chemical Neuroscience (2024). Accessed April 2026. View Source
